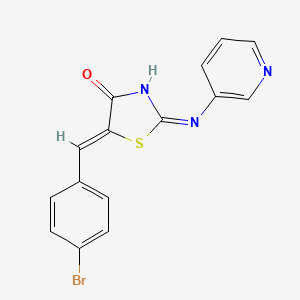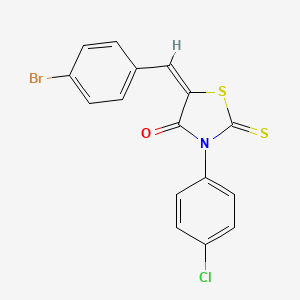
(3-methoxypropyl)1,2,3,4-tetrahydro-2-naphthalenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methoxypropyl)1,2,3,4-tetrahydro-2-naphthalenylamine, also known as MPNT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon commonly used in the production of dyes, solvents, and other chemicals. MPNT has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of (3-methoxypropyl)1,2,3,4-tetrahydro-2-naphthalenylamine is not yet fully understood, but it is believed to act as a modulator of various neurotransmitters in the brain. Specifically, this compound has been found to interact with the dopamine and serotonin systems, which are involved in regulating mood, behavior, and other physiological processes. Further research is needed to fully elucidate the mechanisms underlying the effects of this compound.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of interesting biochemical and physiological effects. For example, a study by Liu et al. (2016) in the journal Bioorganic & Medicinal Chemistry Letters found that this compound could inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Other studies have shown that this compound can modulate the activity of various enzymes and receptors in the brain, potentially leading to changes in behavior and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-methoxypropyl)1,2,3,4-tetrahydro-2-naphthalenylamine for use in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, this compound has been found to be relatively stable and easy to handle, making it a convenient compound to work with in the lab. However, there are also some limitations to the use of this compound in research. For example, its exact mechanism of action is not yet fully understood, and further studies are needed to fully elucidate its effects and potential applications.
Orientations Futures
There are several potential future directions for research on (3-methoxypropyl)1,2,3,4-tetrahydro-2-naphthalenylamine. One promising area of investigation is the development of new drugs and therapies based on this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of this compound, as well as its potential applications in a variety of areas, including neuroscience, cancer research, and drug development. Overall, this compound represents a promising compound with a range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of (3-methoxypropyl)1,2,3,4-tetrahydro-2-naphthalenylamine can be achieved through a multi-step process involving the reaction of 2-naphthol with 3-chloropropan-1-ol, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been described in detail in several scientific publications, including a study by Xie et al. (2017) in the journal Organic & Biomolecular Chemistry.
Applications De Recherche Scientifique
(3-methoxypropyl)1,2,3,4-tetrahydro-2-naphthalenylamine has been the subject of numerous scientific studies, with researchers exploring its potential applications in a variety of areas. One of the most promising areas of research involves the use of this compound as a ligand in the development of new drugs and therapies. For example, a study by Zhang et al. (2019) in the journal Bioorganic & Medicinal Chemistry Letters found that this compound could be used to synthesize a series of novel compounds with potential anti-tumor activity.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-16-10-4-9-15-14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-6,14-15H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZBWANWSFIVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(cyclobutylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6121897.png)
![2-methyl-5-[(3-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6121902.png)
![2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6121905.png)
![3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6121909.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6121917.png)
![N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B6121925.png)
![7-chloro-3,5-dimethyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6121931.png)
![1-(2-chlorobenzyl)-N-methyl-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6121939.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine](/img/structure/B6121943.png)
![1-[1-(cycloheptylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6121946.png)
![2-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6121954.png)
![5-({[5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-2-pyrrolidinone trifluoroacetate](/img/structure/B6121967.png)

